Synthesis and characterization of 4-Chloroisoindoline hydrochloride.
Synthesis and characterization of 4-Chloroisoindoline hydrochloride.
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloroisoindoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloroisoindoline hydrochloride (CAS No: 924304-73-4), a key intermediate in medicinal chemistry. The isoindoline scaffold is prevalent in numerous biologically active compounds, making reliable synthetic and analytical methods for its derivatives crucial for drug discovery and development.[1][2] This document details a robust, multi-step synthesis beginning from commercially available precursors, followed by an in-depth analysis of the final compound using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided for both synthesis and characterization to ensure reproducibility. This guide is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this important building block.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline moiety, a reduced form of isoindole, is a privileged heterocyclic structure found in a wide range of natural products and synthetic pharmaceutical agents.[2] Its rigid, bicyclic framework serves as a valuable scaffold for developing compounds targeting various biological pathways. Specifically, derivatives like 4-Chloroisoindoline are utilized as key building blocks in the preparation of kinase inhibitors and compounds aimed at treating neurological disorders.[1] The chlorine substituent at the 4-position provides a strategic handle for further functionalization through cross-coupling reactions, significantly enhancing its synthetic utility.[1]
This guide focuses on the hydrochloride salt form, which is often preferred in pharmaceutical development to improve solubility, stability, and handling of the parent amine. A thorough understanding of its synthesis and a complete analytical characterization are paramount for quality control and regulatory compliance in the drug development pipeline.
Chemical and Physical Properties
A summary of the key identifiers and properties for 4-Chloroisoindoline hydrochloride is presented below.
| Property | Value | Source(s) |
| CAS Number | 924304-73-4 | [3][4] |
| Molecular Formula | C₈H₉Cl₂N (or C₈H₈ClN·HCl) | [3][5] |
| Molecular Weight | 190.07 g/mol | [4] |
| IUPAC Name | 4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | [3] |
| Synonyms | 4-Chloro-2,3-dihydro-1H-isoindole HCl | [4] |
| Appearance | Off-white to light yellow solid | [6] |
| Storage | Inert atmosphere, Room Temperature, Protect from moisture | [4][6] |
Synthesis of 4-Chloroisoindoline Hydrochloride
The synthesis of 4-Chloroisoindoline hydrochloride can be efficiently achieved through a three-step process adapted from established industrial methods.[7] This pathway was selected for its use of readily available starting materials, straightforward reaction conditions, and suitability for scaling.
The overall synthetic scheme involves the N-benzylation of a halogenated precursor, followed by catalytic debenzylation to yield the free isoindoline, and subsequent salt formation.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of 4-Chloroisoindoline HCl.
Rationale of the Synthetic Approach
-
Step 1: N-Alkylation with Benzylamine: The synthesis commences with the reaction of 3-chloro-1,2-bis(bromomethyl)benzene with benzylamine.[7] Benzylamine serves a dual purpose: it acts as the nitrogen source for the isoindoline ring and its benzyl group functions as a protecting group for the secondary amine. This protection is crucial to prevent side reactions in subsequent steps. The use of a base like potassium carbonate (K₂CO₃) is essential to neutralize the hydrobromic acid formed during the cyclization reaction. Toluene is chosen as the solvent due to its high boiling point, which is suitable for the required reaction temperature of 105-110 °C.[7]
-
Step 2: Catalytic Hydrogenolysis (Debenzylation): The benzyl protecting group is removed via catalytic hydrogenolysis. A palladium on carbon (Pd/C) catalyst is the standard choice for this transformation due to its high efficiency. Formic acid serves as a convenient and effective hydrogen transfer agent in this process, avoiding the need for high-pressure hydrogen gas, which enhances safety, particularly in large-scale production.[7] An alcoholic solvent like methanol or ethanol is typically used.
-
Step 3: Hydrochloride Salt Formation: The final step involves converting the purified 4-chloroisoindoline free base into its hydrochloride salt. This is achieved by treating a solution of the base (e.g., in diethyl ether or isopropanol) with a solution of hydrogen chloride. The salt form generally exhibits superior crystallinity, stability, and aqueous solubility compared to the free base, making it ideal for pharmaceutical applications.
Detailed Experimental Protocol: Synthesis
Materials:
-
3-Chloro-1,2-bis(bromomethyl)benzene
-
Benzylamine
-
Potassium Carbonate (anhydrous)
-
Toluene
-
Palladium on Carbon (10 wt. %)
-
Formic Acid (88%)
-
Methanol
-
Hydrogen Chloride (e.g., 2M solution in diethyl ether)
-
Ethyl Acetate, Hexanes, Diethyl Ether
Step 1: Synthesis of 2-Benzyl-4-chloroisoindoline
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-1,2-bis(bromomethyl)benzene (1.0 eq), toluene (approx. 5-10 mL per mmol of starting material), potassium carbonate (2.0 eq), and benzylamine (1.2 eq).[7]
-
Heat the reaction mixture to 105-110 °C and maintain for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure to yield crude 2-benzyl-4-chloroisoindoline, which can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 4-Chloroisoindoline (Free Base)
-
Dissolve the crude 2-benzyl-4-chloroisoindoline (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).
-
Add formic acid (approx. 3-5 eq) dropwise to the mixture.
-
Heat the reaction to reflux and stir for 2-4 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-chloroisoindoline free base.
Step 3: Preparation of 4-Chloroisoindoline Hydrochloride
-
Dissolve the purified 4-chloroisoindoline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M, 1.1 eq) with stirring.
-
A precipitate will form. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any excess HCl and solvent.
-
Dry the product under vacuum to yield 4-Chloroisoindoline hydrochloride as a solid.
Characterization and Analytical Validation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Chloroisoindoline hydrochloride. A multi-technique approach is employed for this purpose.
Analytical Workflow Diagram
Caption: Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For hydrochloride salts, analysis is typically performed in solvents like DMSO-d₆ or D₂O. Solid-state ³⁵Cl NMR can also be a useful probe for characterizing hydrochloride pharmaceuticals and their polymorphs.[8]
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ ~10.0-9.5 ppm (broad singlet, 2H): Protons of the secondary ammonium ion (-NH₂⁺-). The broadness is due to quadrupolar broadening and exchange with trace water.
-
δ ~7.6-7.4 ppm (multiplet, 3H): Aromatic protons on the chlorinated benzene ring. The specific splitting pattern will be complex due to the chlorine substituent.
-
δ ~4.5 ppm (singlet or AB quartet, 4H): Methylene protons (CH₂) of the isoindoline ring. These may appear as a single peak or a more complex system depending on the molecular conformation and solvent.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
-
~135-125 ppm: Six distinct signals corresponding to the aromatic carbons. The carbon bearing the chlorine atom will be shifted accordingly.
-
~50-45 ppm: One signal for the two equivalent methylene carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or an ATR accessory.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Methylene) |
| 2800-2400 | N-H Stretch | Secondary Ammonium Salt (-NH₂⁺-) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1100-1000 | C-N Stretch | Amine |
| ~800-700 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the free base and can provide structural information through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Molecular Ion (M⁺): For the free base (C₈H₈ClN), the expected molecular weight is ~153.03 g/mol .
-
Isotopic Pattern: A characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio will be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of a monochlorinated compound.
-
Key Fragment: A likely fragmentation is the loss of a chlorine radical to give a fragment at m/z ~118.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid in Water
-
B: Acetonitrile or Methanol
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of 4-Chloroisoindoline hydrochloride in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Safety and Handling
As a chemical intermediate, 4-Chloroisoindoline hydrochloride requires careful handling.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Avoid contact with skin and eyes.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen to protect from moisture.[6]
-
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]
Conclusion
This guide has presented a detailed and practical framework for the synthesis and characterization of 4-Chloroisoindoline hydrochloride. The described synthetic route is efficient and scalable, while the comprehensive analytical workflow ensures the identity, structure, and purity of the final product can be rigorously validated. By explaining the rationale behind the chosen methodologies, this document provides researchers and developers with the necessary tools and understanding to confidently work with this valuable pharmaceutical intermediate.
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4-Chloroisoindoline hydrochloride | CAS 924304-73-4 | AMERICAN ELEMENTS ®. (URL: [Link])
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The chemistry of isoindole natural products - Beilstein Journals. (URL: [Link])
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Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed. (URL: [Link])
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Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - MDPI. (URL: [Link])
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